molecular formula C24H25N5O3 B2435943 8-{4-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione CAS No. 1021029-74-2

8-{4-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione

Cat. No. B2435943
CAS RN: 1021029-74-2
M. Wt: 431.496
InChI Key: FUKRXLASYDHIBE-UHFFFAOYSA-N
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Description

8-{4-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Synthesis and Preliminary Evaluation : A study by Zagórska et al. (2009) focused on the synthesis of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione. These compounds showed potential as 5-HT(1A) receptor ligands and exhibited anxiolytic and antidepressant activity in animal models, indicating their therapeutic potential in mental health disorders (Zagórska et al., 2009).

Analgesic Activity

  • Analgesic Properties of Derivatives : A 2015 study by Zygmunt et al. reported on the analgesic activity of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. These compounds demonstrated significant analgesic and anti-inflammatory effects, outperforming reference drugs in certain cases (Zygmunt et al., 2015).

Molecular Interaction Studies

  • Quantitative Interaction Analysis : A study by Shukla et al. (2020) performed a detailed analysis of intermolecular interactions in a similar compound, 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This study provided insights into the molecular structure and potential applications in material design (Shukla et al., 2020).

Insecticidal Activity

  • Insecticidal Derivatives : Zhao et al. (2012) synthesized and evaluated a series of 4-phenyl-acyl-substituted 3-(2,5-dimethylphenyl)-4-hydroxy-1-azaspiro[4.5]dec-3-ene-2,8-dione derivatives. These compounds showed significant insecticidal activity, opening avenues for agricultural applications (Zhao et al., 2012).

Receptor Affinity and Pharmacological Evaluation

  • 5-HT(1A) Receptor Ligands : Jurczyk et al. (2004) prepared new derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione and evaluated their affinity for various receptors, including 5-HT(1A). Some compounds were identified as potent pre- and postsynaptic 5-HT(1A) receptor antagonists, showing potential for treating mental health disorders (Jurczyk et al., 2004).

properties

IUPAC Name

6-[4-[(2,5-dimethylphenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-15-5-6-16(2)17(13-15)14-32-19-9-7-18(8-10-19)28-11-12-29-20-21(25-23(28)29)26(3)24(31)27(4)22(20)30/h5-10,13H,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKRXLASYDHIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC=C(C=C2)N3CCN4C3=NC5=C4C(=O)N(C(=O)N5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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